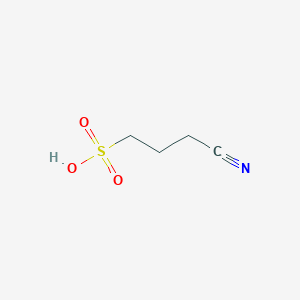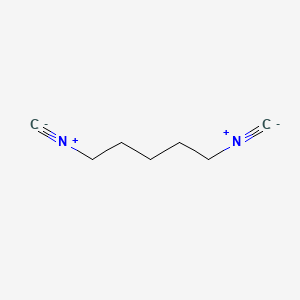
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.43 g/mol . It is known for its unique structure, which includes a stannane core bonded to a tributyl group and a (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- typically involves the reaction of tributylstannyl chloride with (2-(2,2,3,3-tetramethylbutylthio)acetoxy)acetate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form stannane derivatives.
Substitution: The compound can undergo substitution reactions where the tributyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- involves its interaction with molecular targets through its stannane core and tributyl group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparación Con Compuestos Similares
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- can be compared with other stannane derivatives, such as:
Tributylstannane: A simpler compound with similar reactivity but lacking the (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety.
Triphenylstannane: Another stannane derivative with different substituents, leading to variations in chemical properties and applications.
Propiedades
Número CAS |
73927-97-6 |
|---|---|
Fórmula molecular |
C22H46O2SSn |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2,3)10(4,5)7-13-6-8(11)12;3*1-3-4-2;/h6-7H2,1-5H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
HLDIKSNAOWJKSQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CSCC(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



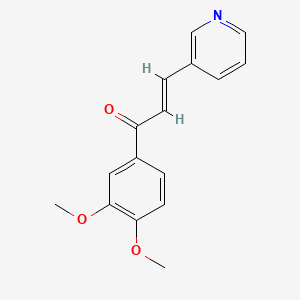
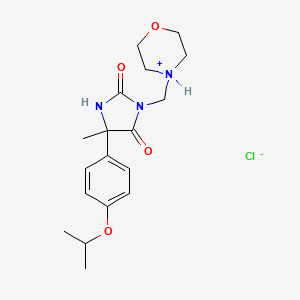
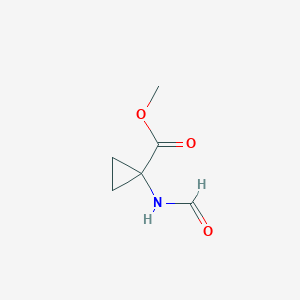
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
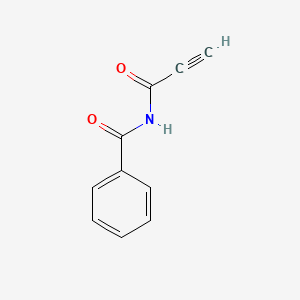
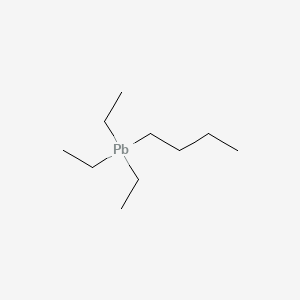
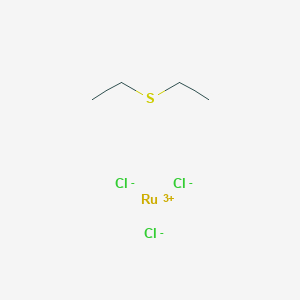

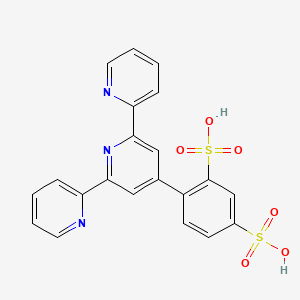
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
